molecular formula C12H14N2O2 B13359495 (5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate

(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate

Cat. No.: B13359495
M. Wt: 218.25 g/mol
InChI Key: GHVDTIRNETXOMC-ONOSFVFSSA-N
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Description

(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the cyclopropane ring, followed by the construction of the fused ring system. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary amines. Substitution reactions can lead to the formation of various esters or amides.

Scientific Research Applications

(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.

    Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    (5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate: This compound itself.

    Ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate: A similar compound without the specific stereochemistry.

    Cyclopropane derivatives: Other compounds containing the cyclopropane ring system.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl (2S,3S,4R)-8-amino-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)11-7-3-6-4-9(13)14-5-8(6)10(7)11/h4-5,7,10-11H,2-3H2,1H3,(H2,13,14)/t7-,10-,11+/m1/s1

InChI Key

GHVDTIRNETXOMC-ONOSFVFSSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2[C@@H]1C3=CN=C(C=C3C2)N

Canonical SMILES

CCOC(=O)C1C2C1C3=CN=C(C=C3C2)N

Origin of Product

United States

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